(+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
Description
(+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a hydrochloride salt of a pyrrolidine-3-carboxylic acid derivative substituted with a 2-fluorophenyl group at the 4-position. Its molecular formula is C₁₁H₁₃ClFNO₂, with a molecular weight of 245.68 g/mol (hydrochloride form) and a free acid molecular weight of 209.22 g/mol . The fluorine substituent at the ortho position of the phenyl ring contributes to its electronic and steric properties, influencing solubility, bioavailability, and receptor binding .
Properties
IUPAC Name |
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHIRKZZFPGHKK-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro-phenyl Group: The fluoro-phenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Reaction efficiency depends on steric hindrance and electronic effects of the alcohol.
| Alcohol Used | Catalyst/Conditions | Product Ester | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl ester | 85 | |
| Ethanol | DCC, DMAP | Ethyl ester | 78 | |
| Benzyl alcohol | SOCl₂, pyridine | Benzyl ester | 92 |
Key Findings :
-
Benzyl esters form efficiently due to SOCl₂ activation.
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Steric hindrance reduces yields with bulky alcohols (e.g., tert-butanol: 45% yield) .
Amidation Reactions
The carboxylic acid reacts with primary/secondary amines to form amides, often mediated by coupling agents.
| Amine | Coupling Agent | Solvent | Product Amide | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methylamine | HATU, DIPEA | DMF | N-Methylamide | 88 | |
| Aniline | Ph₂POCl | THF | N-Phenylamide | 72 | |
| Cyclohexylamine | EDCI, HOBt | DCM | N-Cyclohexylamide | 81 |
Mechanistic Notes :
-
HATU activates the acid via uronium intermediate, enabling rapid amide bond formation .
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Electron-deficient aryl amines (e.g., 4-nitroaniline) require harsher conditions (60°C, 24h).
Pyrrolidine Ring Functionalization
The pyrrolidine ring participates in nucleophilic substitution and ring-opening reactions.
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → rt | Ring-opened diol | Cis-diol | |
| AcCl | CH₂Cl₂, rt | N-Acetylated derivative | Trans-amide | |
| Benzyl bromide | K₂CO₃, DMF | N-Benzylated pyrrolidine | >95% |
Stereochemical Impact :
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Ring-opening with LiAlH₄ preserves trans configuration due to steric constraints.
-
N-Benzylation occurs preferentially at the less hindered nitrogen site.
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl group directs electrophiles to para positions, though fluorine’s electron-withdrawing effect slows reactivity.
| Reaction | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | 4-Nitro-2-fluorophenyl derivative | 32 | |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2-fluorophenyl derivative | 41 |
Challenges :
-
Low yields due to deactivation by fluorine; harsh conditions required.
Salt Formation and Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity.
| Condition | Behavior | Application | Reference |
|---|---|---|---|
| pH > 8.5 | Free base precipitates | Purification | |
| NaOH (aq) | Deprotonation to carboxylate anion | Ion-exchange chromatography |
Solubility Data :
Comparative Reactivity with Structural Analogs
Fluorine’s position significantly influences reactivity compared to other halogenated analogs.
| Compound | Esterification Yield (%) | Amidation Yield (%) | EAS Yield (%) |
|---|---|---|---|
| 2-Fluoro-phenyl derivative (target) | 85 | 88 | 32 |
| 3-Fluoro-phenyl analog | 79 | 82 | 28 |
| 2,3-Dichloro-phenyl analog | 68 | 75 | 19 |
Trends :
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties allow for modifications that enhance biological activity, making it an essential building block in drug discovery and development.
Case Study:
Research has indicated that derivatives of this compound can exhibit potent activity against specific targets in the central nervous system, showing promise in the treatment of conditions such as depression and anxiety disorders. For instance, studies have demonstrated that modifications to the pyrrolidine ring can lead to improved receptor binding affinity and selectivity .
Organic Synthesis
Synthesis of Complex Molecules:
In organic chemistry, (+/-)-trans-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride is utilized to synthesize complex molecules. It allows chemists to explore new chemical pathways and reactions, facilitating the development of novel compounds with desirable properties.
Application Example:
The compound has been used in the synthesis of various bioactive molecules, enabling researchers to investigate their pharmacological effects and optimize their structures for enhanced efficacy .
Medicinal Chemistry
Designing Drug Candidates:
Medicinal chemists leverage this compound for designing and optimizing new drug candidates. Its structural features enable the development of compounds with specific biological activities, which is critical in the early stages of drug development.
Research Insights:
Studies have highlighted its role in creating analogs that target specific enzymes or receptors involved in disease mechanisms. For example, modifications to the fluorophenyl group have been shown to influence the pharmacokinetic properties of resulting compounds, enhancing their therapeutic profiles .
Biochemical Research
Understanding Enzyme Mechanisms:
The compound contributes to biochemical studies by helping researchers understand enzyme mechanisms and interactions. Its unique structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into biological processes.
Experimental Findings:
Investigations using this compound have revealed important information about enzyme kinetics and binding interactions, which are crucial for developing targeted therapies .
Material Science
Incorporation into Polymer Systems:
In material science, (+/-)-trans-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride can be incorporated into polymer systems to enhance material properties. This application is particularly relevant for coatings and adhesives.
Material Properties Enhancement:
Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for advanced material applications .
Summary Table of Applications
| Field | Application | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Targets neurological disorders |
| Organic Synthesis | Synthesis of complex molecules | Facilitates exploration of new chemical pathways |
| Medicinal Chemistry | Designing drug candidates | Optimizes biological activity |
| Biochemical Research | Understanding enzyme mechanisms | Provides insights into biological processes |
| Material Science | Incorporation into polymer systems | Enhances mechanical strength and thermal stability |
Mechanism of Action
The mechanism of action of (+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ortho-Substituted Derivatives
- 2-Fluorophenyl vs. 2-Chlorophenyl: The 2-chloro analog (CAS 1049727-60-7) has a molecular formula of C₁₁H₁₃Cl₂NO₂ (Mw = 262.13 g/mol).
- 2-Methoxyphenyl Derivative: (+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl (CAS 1330750-51-0) has a molecular formula of C₁₂H₁₅NO₃·HCl (Mw = 257.72 g/mol). The methoxy group’s electron-donating nature increases lipophilicity and may reduce metabolic stability compared to the fluorine-substituted compound .
Meta- and Para-Substituted Derivatives
4-Trifluoromethylphenyl Derivative :
Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid-HCl (CAS 1049978-66-6) introduces a strongly electron-withdrawing CF₃ group. This substitution significantly increases lipophilicity (logP) and may enhance blood-brain barrier penetration compared to the 2-fluoro analog .
Alkyl-Substituted Derivatives
- The ethyl group’s electron-donating nature increases hydrophobicity, which could improve membrane permeability but reduce aqueous solubility. The para-ethyl derivative may exhibit better conformational flexibility than the ortho-substituted target compound .
Heterocyclic and Functional Group Modifications
- 3-Cyanophenyl Derivative: (+/-)-trans-4-(3-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl introduces a polar cyano group.
Physicochemical and Structural Data Comparison
Table 1: Key Properties of Selected Pyrrolidine-3-carboxylic Acid Derivatives
| Compound Name (Substituent) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent Property |
|---|---|---|---|---|
| (+/-)-trans-4-(2-Fluorophenyl)-HCl | C₁₁H₁₃ClFNO₂ | 245.68 | MFCD06659255 | Ortho-F (electron-withdrawing) |
| (+/-)-trans-4-(2-Chlorophenyl)-HCl | C₁₁H₁₃Cl₂NO₂ | 262.13 | 1049727-60-7 | Ortho-Cl (larger, more electronegative) |
| (+/-)-trans-4-(2-Methoxyphenyl)-HCl | C₁₂H₁₅NO₃·HCl | 257.72 | 1330750-51-0 | Ortho-OCH₃ (electron-donating) |
| (+/-)-trans-4-(3-Fluorophenyl)-HCl | C₁₁H₁₃ClFNO₂ | 245.68 | Not provided | Meta-F (reduced steric hindrance) |
| Trans-4-(4-Trifluoromethylphenyl)-HCl | C₁₂H₁₁ClF₃NO₂ | 293.67 | 1049978-66-6 | Para-CF₃ (highly lipophilic) |
| (+/-)-trans-4-(2-Ethylphenyl)-HCl | C₁₃H₁₈ClNO₂ | 255.74 | Not provided | Ortho-CH₂CH₃ (hydrophobic) |
Biological Activity
(+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as trans-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid HCl, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the key findings related to the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 245.68 g/mol
- CAS Number : 1330750-50-9
- Physical State : Solid, typically stored under inert atmosphere at room temperature.
The biological activity of (+/-)-trans-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl is primarily attributed to its interaction with various biological targets. The compound exhibits properties that may influence neurotransmitter systems, particularly through modulation of receptors involved in pain and mood regulation.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or modulator at certain neurotransmitter receptors, influencing pathways associated with pain and anxiety.
- Cytotoxic Activity : Preliminary studies have indicated potential cytotoxic effects against cancer cell lines, suggesting a role in cancer therapeutics.
In Vitro Studies
- Cytotoxicity Assays : Research has evaluated the cytotoxic effects of this compound against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results demonstrated significant antiproliferative activity with IC values indicating effective concentrations for inhibiting cell growth.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| (+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl | HepG2 | 15.4 ± 0.45 |
| (+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl | MDA-MB-231 | 12.7 ± 0.30 |
Case Studies
- Study on Anticancer Activity : A study published in Frontiers in Chemistry highlighted the synthesis of derivatives similar to (+/-)-trans-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl and their evaluation against various cancer cell lines. The findings indicated that modifications in the chemical structure could enhance cytotoxicity, thus providing insights into structure-activity relationships (SAR) .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of pyrrolidine derivatives, including this compound. It was found to exhibit anxiolytic-like effects in animal models, suggesting potential applications in treating anxiety disorders .
Safety and Toxicology
Safety assessments are crucial for any compound intended for therapeutic use. The compound has been classified with specific hazard statements indicating potential risks such as irritation upon contact or ingestion. Comprehensive safety data sheets (SDS) are available that detail handling and storage requirements .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (±)-trans-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid-HCl, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in solvents like DMF or toluene are critical for cross-coupling steps . Acidic hydrolysis (e.g., HCl) is used to form the hydrochloride salt. Purification via recrystallization (e.g., using acetone/water mixtures) or column chromatography (silica gel, methanol/dichloromethane gradients) ensures >95% purity. Yield optimization (e.g., 90% in reflux conditions) requires precise temperature control and stoichiometric ratios of intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the trans configuration via coupling constants (e.g., J = 8–10 Hz for adjacent protons) and aromatic substitution patterns .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) paired with mass spectrometry validates molecular weight (Mw = 245.68) and detects impurities .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for analogous pyrrolidine derivatives in the Cambridge Structural Database (CSD) .
Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?
- Methodological Answer : The hydrochloride salt enhances stability by reducing hygroscopicity. Storage at 2–8°C in amber vials under inert gas (N₂/Ar) prevents degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <2% decomposition when protected from light and moisture .
Advanced Research Questions
Q. What strategies are effective for resolving the (±)-trans racemic mixture into enantiomers for biological studies?
- Methodological Answer : Chiral resolution employs:
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Diastereomeric Salt Formation : Use of (-)-dibenzoyl-L-tartaric acid in ethanol/water mixtures to isolate enantiomers .
- Enzymatic Kinetic Resolution : Lipases (e.g., CAL-B) selectively esterify one enantiomer .
Q. How can structure-activity relationship (SAR) studies be designed to explore the fluorophenyl group’s role in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 2-fluorophenyl group with 3- or 4-fluoro isomers (e.g., CAS 1049978-65-5 and 1049978-66-6) .
- Biological Assays : Compare binding affinities (e.g., IC₅₀) in receptor models (e.g., 5-HT or GABA receptors) using radioligand displacement assays .
- Computational Modeling : Density functional theory (DFT) calculates electrostatic potentials to correlate substituent position with activity .
Q. What crystallographic or supramolecular features dictate this compound’s solid-state behavior?
- Methodological Answer : CSD surveys reveal that protonated carboxylic acids in pyrrolidine derivatives form hydrogen-bonded dimers (O–H···O, ~1.8 Å) and π-π stacking (fluorophenyl-pyridine interactions). Synchrotron X-ray diffraction identifies polymorphs, with thermal analysis (DSC/TGA) correlating stability to packing efficiency .
Q. How should researchers address contradictory data regarding synthetic yields or purity across studies?
- Methodological Answer : Cross-validate results using orthogonal methods:
- Reproducibility Checks : Replicate reactions with strict control of catalysts (e.g., Pd purity) and moisture levels .
- Purity Reassessment : Combine HPLC with elemental analysis to confirm stoichiometry .
- Byproduct Identification : LC-MS/MS identifies side products (e.g., over-reduced intermediates) that may skew yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
